molecular formula C31H49NO5 B1139124 DIACETYLSEVEDINE CAS No. 66512-89-8

DIACETYLSEVEDINE

Cat. No.: B1139124
CAS No.: 66512-89-8
M. Wt: 515 g/mol
InChI Key:
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Description

Diacetylsevedine is a steroidal alkaloid extracted from the plant Korolkowia sewerzowii. It belongs to the C-nor, D-homosteroid alkaloid series and has shown significant potential in medicinal applications, particularly as an antiarrhythmic agent.

Scientific Research Applications

Diacetylsevedine has been extensively studied for its medicinal properties. It is particularly effective against arrhythmia caused by aconitine. In rat models under anesthesia, this compound demonstrated an effective dose (ED50) of 2.2 mg/kg, which is significantly lower compared to other antiarrhythmic agents like quinidine and novocainamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diacetylsevedine is synthesized through the acetylation of sevedinine. The process involves the reaction of sevedinine with acetic anhydride in the presence of pyridine. The reaction conditions typically include maintaining the mixture at room temperature for several hours to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound involves the extraction of sevedinine from Korolkowia sewerzowii, followed by its acetylation. The extraction process includes solvent extraction using chloroform, methanol, ethanol, benzene, or acetone. The extracted sevedinine is then subjected to acetylation under controlled conditions to produce this compound.

Chemical Reactions Analysis

Types of Reactions

Diacetylsevedine undergoes several types of chemical reactions, including:

    Oxidation: Oxidation of this compound with chromic anhydride in acetic acid forms a ketone, sevedininone.

    Reduction: Reduction of this compound with sodium borohydride produces dihydrosevedinine.

    Substitution: Acetylation of sevedinine with acetic anhydride in pyridine produces this compound.

Common Reagents and Conditions

    Oxidation: Chromic anhydride in acetic acid.

    Reduction: Sodium borohydride.

    Substitution: Acetic anhydride in pyridine.

Major Products

    Oxidation: Sevedininone.

    Reduction: Dihydrosevedinine.

    Substitution: this compound.

Mechanism of Action

Diacetylsevedine exerts its effects by modulating ion channels in cardiac cells. It specifically targets sodium and potassium channels, stabilizing the cardiac membrane and preventing abnormal electrical activity that leads to arrhythmia . The compound’s ability to selectively bind to these ion channels makes it a potent antiarrhythmic agent .

Comparison with Similar Compounds

Diacetylsevedine is unique among steroidal alkaloids due to its potent antiarrhythmic properties. Similar compounds include:

    Quinidine: Another antiarrhythmic agent but with a higher effective dose.

    Novocainamide: Used for similar purposes but less effective compared to this compound.

    Rythmilen: Another antiarrhythmic agent with a higher effective dose compared to this compound.

This compound stands out due to its lower effective dose and higher potency in treating arrhythmia .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of diacetylsevedine can be achieved via a multi-step process involving the reaction of various starting materials. The key steps involve the synthesis of the intermediate compound 2,3-dihydro-1H-inden-1-one, which is then converted to diacetylsevedine through a series of reactions.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "sodium methoxide", "palladium on carbon", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "methanol", "chloroform", "water" ], "Reaction": [ "Step 1: Condensation reaction between 2-nitrobenzaldehyde and ethyl acetoacetate in the presence of sodium methoxide to yield 2-nitro-1-(2-oxopropylidene)indene.", "Step 2: Reduction of 2-nitro-1-(2-oxopropylidene)indene using palladium on carbon and sodium borohydride to yield 2,3-dihydro-1H-inden-1-one.", "Step 3: Acetylation of 2,3-dihydro-1H-inden-1-one with acetic anhydride and sulfuric acid to yield 3-acetyl-2,3-dihydro-1H-inden-1-one.", "Step 4: Treatment of 3-acetyl-2,3-dihydro-1H-inden-1-one with sodium bicarbonate and methanol to yield 3-methoxy-2,3-dihydro-1H-inden-1-one.", "Step 5: Acetylation of 3-methoxy-2,3-dihydro-1H-inden-1-one with acetic anhydride and sulfuric acid to yield 3-acetyloxy-2,3-dihydro-1H-inden-1-one.", "Step 6: Treatment of 3-acetyloxy-2,3-dihydro-1H-inden-1-one with magnesium sulfate and chloroform to yield diacetylsevedine." ] }

CAS No.

66512-89-8

Molecular Formula

C31H49NO5

Molecular Weight

515 g/mol

Appearance

White crystal powder

Purity

≥ 98% TLC [chloroform-methanol (10:1), Rf=0.42, Silicagel], Melting point, Mass spectrometry.

Synonyms

Cevane-3,6,14-triol, 3,6-diacetate, (3beta,5alpha,6beta,25alpha)-

Origin of Product

United States

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